Cas no 956183-52-1 (5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde)
![5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/956183-52-1x500.png)
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- AKOS005086855
- 956183-52-1
- 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 2T-1161
- 5-(4-bromophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 5-[(4-bromophenyl)thio]-1,3-diphenyl-
- 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
- インチ: 1S/C22H15BrN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H
- InChIKey: FDGYOPXTRNZGCI-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(SC2=CC=C(Br)C=C2)=C(C=O)C(C2=CC=CC=C2)=N1
計算された属性
- せいみつぶんしりょう: 434.00885g/mol
- どういたいしつりょう: 434.00885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 60.2Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 595.6±50.0 °C(Predicted)
- 酸性度係数(pKa): -4.46±0.10(Predicted)
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-25mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 25mg |
¥1375.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-1mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 1mg |
¥464.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-5mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 5mg |
¥529.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-2mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 2mg |
¥619.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-20mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 20mg |
¥1264.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633191-10mg |
5-((4-Bromophenyl)thio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |
956183-52-1 | 98% | 10mg |
¥800.00 | 2024-04-24 |
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehydeに関する追加情報
5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS No. 956183-52-1): A Comprehensive Overview
The compound 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS No. 956183-52-1) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and advanced materials. The molecule's unique structure, featuring a pyrazole ring substituted with phenyl groups and a sulfanyl bromophenyl moiety, makes it a promising candidate for various biological and chemical studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and oxidative processes. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for downstream applications. The synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves strategic functional group transformations, which highlight the importance of stereochemical control in achieving the desired product.
One of the most intriguing aspects of this compound is its potential biological activity. Studies have demonstrated that 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde exhibits significant anti-inflammatory and antioxidant properties. These findings suggest its potential as a lead compound in the development of novel therapeutic agents targeting chronic inflammatory diseases. Furthermore, its ability to modulate key cellular pathways involved in oxidative stress has positioned it as a valuable tool in pharmacological research.
The physical and chemical properties of this compound have also been extensively characterized. Its molecular weight is approximately 477 g/mol, with a melting point around 200°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it amenable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
In terms of applications, 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has shown promise in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a potential precursor for metalloorganic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies.
Recent studies have also highlighted the importance of this compound in understanding sulfur-containing heterocycles. The sulfanyl group attached to the pyrazole ring plays a crucial role in modulating the electronic properties of the molecule, making it an interesting subject for theoretical chemistry investigations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.
The development of efficient analytical methods for the characterization of 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been another area of active research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm its molecular structure and purity. These methods are essential for ensuring the reliability of experimental results in both academic and industrial settings.
In conclusion, 5-[(4-Bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS No. 956183-52-) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with its promising biological and chemical properties, positions it as a valuable asset in both fundamental research and applied sciences. As research continues to uncover new insights into its potential uses, this compound is expected to play an increasingly important role in advancing modern chemistry and medicine.
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